

A Technical Guide to the Spectroscopic Profile of Isonicotinic Acid N-Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isonicotinic acid N-oxide*

Cat. No.: B076485

[Get Quote](#)

This document provides an in-depth analysis of the spectroscopic characteristics of **Isonicotinic Acid N-Oxide** (4-Carboxypyridine 1-oxide), a compound of interest in pharmaceutical research and drug development. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Data Presentation

The spectroscopic data for **Isonicotinic Acid N-Oxide** are summarized in the tables below, offering a clear and quantitative overview of its spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (ν_{max}) / cm^{-1}	Functional Group Assignment
3427	O-H stretch (from carboxylic acid and/or water)
1712	C=O stretch (carboxylic acid)
1397	N-O stretch

Source:[1]

Table 2: ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
8.12	Doublet (d)	6.6	H-2, H-6
7.72	Doublet (d)	6.6	H-3, H-5

Solvent: DMSO-d₆, Frequency: 400 MHz. Source:[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ) / ppm	Assignment
166.3	C=O (Carboxylic acid)
138.2	C-2, C-6
138.1	C-4
126.7	C-3, C-5

Solvent: DMSO-d₆, Frequency: 100 MHz. Source:[1]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Wavelength (λ_{max}) / nm	Solvent
303	Methanol (MeOH)

Source:[1]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The detailed methodologies are outlined below.

2.1 Infrared (IR) Spectroscopy

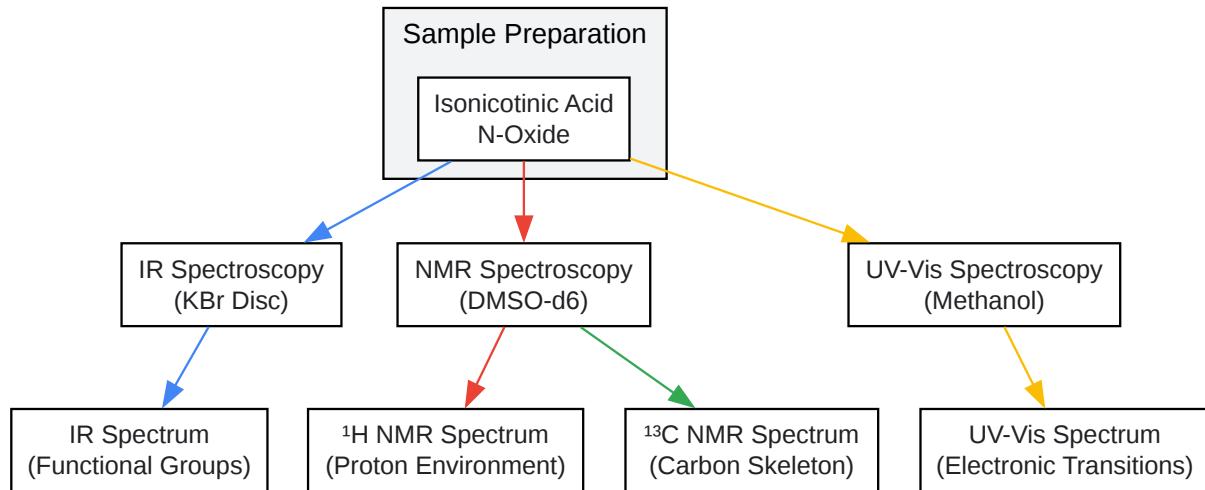
The infrared spectrum was recorded using the Potassium Bromide (KBr) disc method.[1]

- Sample Preparation: A small amount of **Isonicotinic Acid N-Oxide** was intimately mixed with dry KBr powder in a mortar and pestle.
- Disc Formation: The mixture was then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over the standard mid-IR range (typically 4000-400 cm^{-1}).

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectra were acquired on a Bruker Avance 400 spectrophotometer.[\[1\]](#)

- Sample Preparation: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
- ^1H NMR Spectroscopy: The proton NMR spectrum was recorded at a frequency of 400 MHz.
[\[1\]](#)
- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum was recorded at a frequency of 100 MHz, utilizing a DEPTQ-135 pulse sequence to differentiate between CH, CH₂, and CH₃ groups.[\[1\]](#)


2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was obtained using a standard UV-Vis spectrophotometer.

- Sample Preparation: A dilute solution of **Isonicotinic Acid N-Oxide** was prepared using methanol (MeOH) as the solvent.[\[1\]](#)
- Data Acquisition: The absorbance of the solution was measured over a wavelength range of 200-400 nm, with a pure methanol blank used as a reference. The wavelength of maximum absorbance (λ_{max}) was then determined.[\[1\]](#)

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of **Isonicotinic Acid N-Oxide** is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Isonicotinic Acid N-Oxide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Isonicotinic Acid N-Oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076485#spectroscopic-data-of-isonicotinic-acid-n-oxide-ir-nmr-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com